molecular formula C16H17NO3S B2606719 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate CAS No. 339015-18-8

2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

Cat. No.: B2606719
CAS No.: 339015-18-8
M. Wt: 303.38
InChI Key: GUVWVEYWYFCOHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl chloride with N-(4-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and modulate their activity.

Comparison with Similar Compounds

2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate can be compared with similar compounds like:

    2-(Methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring, which can alter its reactivity and applications.

    2-(Methylsulfinyl)benzyl N-(4-fluorophenyl)carbamate: The presence of a fluorine atom can significantly impact the compound’s chemical properties and biological activity.

    2-(Methylsulfinyl)benzyl N-(4-nitrophenyl)carbamate:

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various applications.

Properties

IUPAC Name

(2-methylsulfinylphenyl)methyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)17-16(18)20-11-13-5-3-4-6-15(13)21(2)19/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWVEYWYFCOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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